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Detailed Clinical Profiles and Experimental Data

Beyond the summary data, understanding the design of key trials and pharmacological characteristics is

crucial for a comprehensive comparison.

Experimental Protocols from Pivotal Trials

The primary data for these drugs come from single-arm, open-label Phase II trials.

¢ Pemigatinib (FIGHT-202): This trial enrolled 107 patients with confirmed FGFR2 fusions or
rearrangements. Patients received pemigatinib at 13.5 mg orally once daily on a continuous 2-weeks-
on/1-week-off schedule in 21-day cycles. Tumor response was assessed by an Independent Review
Committee according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 [1] [2].

¢ Infigratinib (Phase Il Study): This trial enrolled 108 patients with advanced CCA harboring FGFR2
alterations. Patients received infigratinib 125 mg orally once daily for 21 days, followed by 7 days
off, in a 28-day cycle. Tumor response was also assessed per RECIST v1.1 [3] [4].

Pharmacology and Mechanism of Action

Both drugs are selective, ATP-competitive tyrosine kinase inhibitors that target the FGFR pathway. However,

they have distinct pharmacological profiles.
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Pharmacological

Pemigatinib Infigratinib

Aspect

Primary Targets FGFR1, FGFR2, FGFR3 (FGFR4 at FGFR1, FGFR2, FGFR3, FGFR4
~100x higher conc.) [2] (pan-FGFR inhibitor) [3] [5]

Key Metabolic CYP3A4 [2] CYP3A4 [5]

Pathway

Elimination Half-Life  15.4 hours [2]

Food Effect Avoid grapefruit products [2]

33.5 hours [5]

Take on empty stomach (food
increases exposure) [5]

The following diagram illustrates the core FGFR signaling pathway and the mechanism of action for these

inhibitors, which is central to their efficacy and side effects.

Infigratinib/Pemigatinib
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Diagram Title: FGFR Signaling Pathway and Inhibitor Mechanism

Key Considerations for Research and Development

For scientists in drug development, several factors beyond direct efficacy are critical.

¢ Managing Class-Wide Toxicities: Hyperphosphataemia is an on-target, mechanism-based effect of
FGFR inhibition and is very common with both drugs. It requires active management with phosphate-
lowering therapy and dietary changes [1] [6]. Ocular toxicity, such as retinal pigment epithelial
detachment (RPED), is another serious class effect that necessitates regular ophthalmological
monitoring [1] [6] [7].

¢ Addressing Resistance Mechanisms: A significant challenge is the development of acquired
resistance. ldentified mechanisms include secondary mutations in the FGFR2 kinase domain and
activation of bypass signaling pathways (e.g., EGFR-dependent) [1]. Next-generation irreversible
FGFR inhibitors (e.qg., futibatinib) and combination therapies are being explored to overcome this [1]
[8].

¢ Ongoing Clinical Trials: The role of these agents in the first-line setting is not yet established. The
FIGHT-302 trial (NCT03656536) is directly comparing pemigatinib against the first-line standard of
care (gemcitabine + cisplatin) in patients with advanced CCA and FGFR?2 alterations [1].

Conclusion for Professionals

In summary, for the treatment of previously treated, FGFR2 fusion-positive cholangiocarcinoma:

¢ Pemigatinib demonstrates a higher Objective Response Rate (35.5% vs. 23.1%) and, in a
comparative analysis, a notably longer median Overall Survival (21.1 months vs. 3.8 months) [1] [4].

¢ Infigratinib remains an effective approved therapy with a comparable Disease Control Rate and a
manageable safety profile [4].

e The choice in clinical development may depend on the specific efficacy bar, pharmacokinetic
properties, and the strategic positioning relative to next-generation inhibitors and ongoing
combination trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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